

1-Boc-4-amino-4-(aminomethyl)piperidine properties

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Compound of Interest

	<i>Tert</i> -butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Compound Name:	
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Authored by a Senior Application Scientist Foreword: The Strategic Value of Complex Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with superior efficacy and safety profiles is paramount. The design of these molecules often hinges on the strategic use of "privileged scaffolds"—structural motifs that are consistently found in biologically active compounds.^[1] The saturated N-heterocyclic piperidine ring is one such scaffold, prized for its conformational flexibility, metabolic stability, and its ability to present substituents in a well-defined three-dimensional orientation, enhancing interactions with biological targets.^{[1][2][3]}

This guide delves into the technical intricacies of a particularly valuable, yet complex, derivative: 1-Boc-4-amino-4-(aminomethyl)piperidine. This molecule is not a simple linear linker; it is a bifunctional, gem-diamino building block that offers a unique platform for constructing sophisticated molecular architectures. The presence of two primary amines at a single quaternary carbon, combined with the orthogonally protected ring nitrogen, provides a nexus of controlled reactivity. Understanding its properties, synthesis, and reactivity is key to unlocking its potential in developing next-generation therapeutics, from oncology to

neurodegenerative disease. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to that mission.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis. These parameters govern everything from reaction stoichiometry and solvent selection to purification and final formulation.

Core Properties

The key physicochemical data for 1-Boc-4-amino-4-(aminomethyl)piperidine and its common isomer, 1-Boc-4-(aminomethyl)piperidine, are summarized below for comparative reference. The gem-diamino structure of the title compound significantly influences its polarity and hydrogen bonding capacity compared to its isomer.

Property	1-Boc-4-amino-4-(aminomethyl)piperidine	1-Boc-4-(aminomethyl)piperidine (Isomer)
Molecular Formula	C ₁₁ H ₂₃ N ₃ O ₂	C ₁₁ H ₂₂ N ₂ O ₂ ^[4]
Molecular Weight	229.32 g/mol	214.30 g/mol ^[4]
CAS Number	165654-23-9	144222-22-0 ^[4]
Appearance	White to off-white solid or viscous oil	Colorless to yellow liquid or low melting solid ^{[5][6]}
Boiling Point	Not well-documented; expected to be higher than isomer due to increased H-bonding	237-238 °C
Density	> 1.0 g/mL (estimated)	1.013 g/mL at 25 °C
Solubility	Soluble in methanol, dichloromethane, DMSO; moderate water solubility	Soluble in most organic solvents

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the structure and purity of the material. While a dedicated spectrum for the title compound is not widely published, its expected signature can be predicted based on its structure and data from close analogs like 1-Boc-4-(aminomethyl)piperidine.^[7]

- ¹H NMR: The spectrum would be characterized by the absence of a proton at the C4 position. Key signals would include:
 - A large singlet at ~1.45 ppm for the 9 protons of the tert-butyl (Boc) group.
 - Broad multiplets for the piperidine ring protons, typically between 1.2-1.8 ppm and 2.8-4.1 ppm.
 - A singlet for the two protons of the aminomethyl (-CH₂NH₂) group.
 - A broad singlet corresponding to the protons of the two primary amine groups (-NH₂), which may exchange with solvent.
- ¹³C NMR: The most telling signal would be the quaternary carbon at the C4 position. Other key signals include the carbonyl of the Boc group (~155 ppm), the C(CH₃)₃ carbon (~80 ppm), and the methyl carbons of the Boc group (~28 ppm).
- Mass Spectrometry (MS): ESI-MS would show a prominent [M+H]⁺ ion at m/z 230.18.

Synthesis Strategy and Mechanistic Considerations

The synthesis of gem-diamino compounds requires a nuanced approach compared to their simpler amine counterparts. Direct amination is often challenging, necessitating multi-step pathways. The challenge of selectively protecting symmetrical diamines, a common issue in this field, underscores the need for robust synthetic design.^{[8][9][10]}

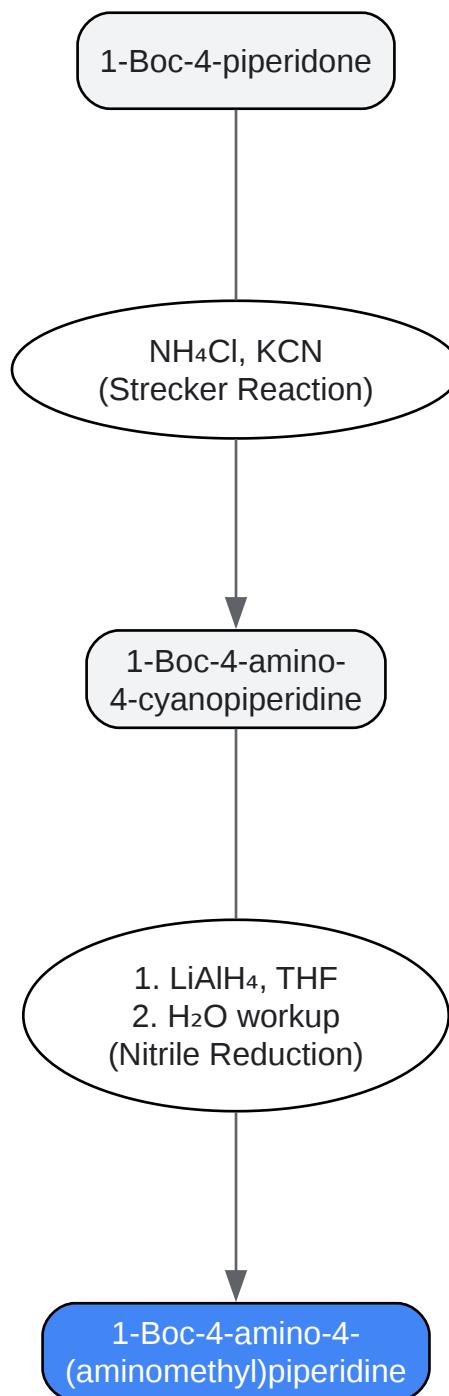
Proposed Synthetic Workflow: Reductive Amination of an Aminonitrile

A logical and scalable approach to 1-Boc-4-amino-4-(aminomethyl)piperidine begins with the commercially available 1-Boc-4-piperidone. The key transformation is a modified Strecker synthesis.

Causality Behind Experimental Choices:

- Step 1 (Strecker Reaction): 1-Boc-4-piperidone is treated with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide). This in-situ formation of an iminium ion, followed by nucleophilic attack by cyanide, is a classic and efficient method for creating α -aminonitriles. The Boc group is stable to these conditions.
- Step 2 (Nitrile Reduction): The resulting 1-Boc-4-amino-4-cyanopiperidine is then subjected to powerful reduction. A metal hydride like Lithium Aluminum Hydride (LAH) or catalytic hydrogenation over Raney Nickel at high pressure is required to reduce the nitrile group to a primary amine. This step must be carefully controlled to avoid side reactions.

Below is a visualization of this proposed workflow.



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Caption: Proposed two-step synthesis of the title compound.

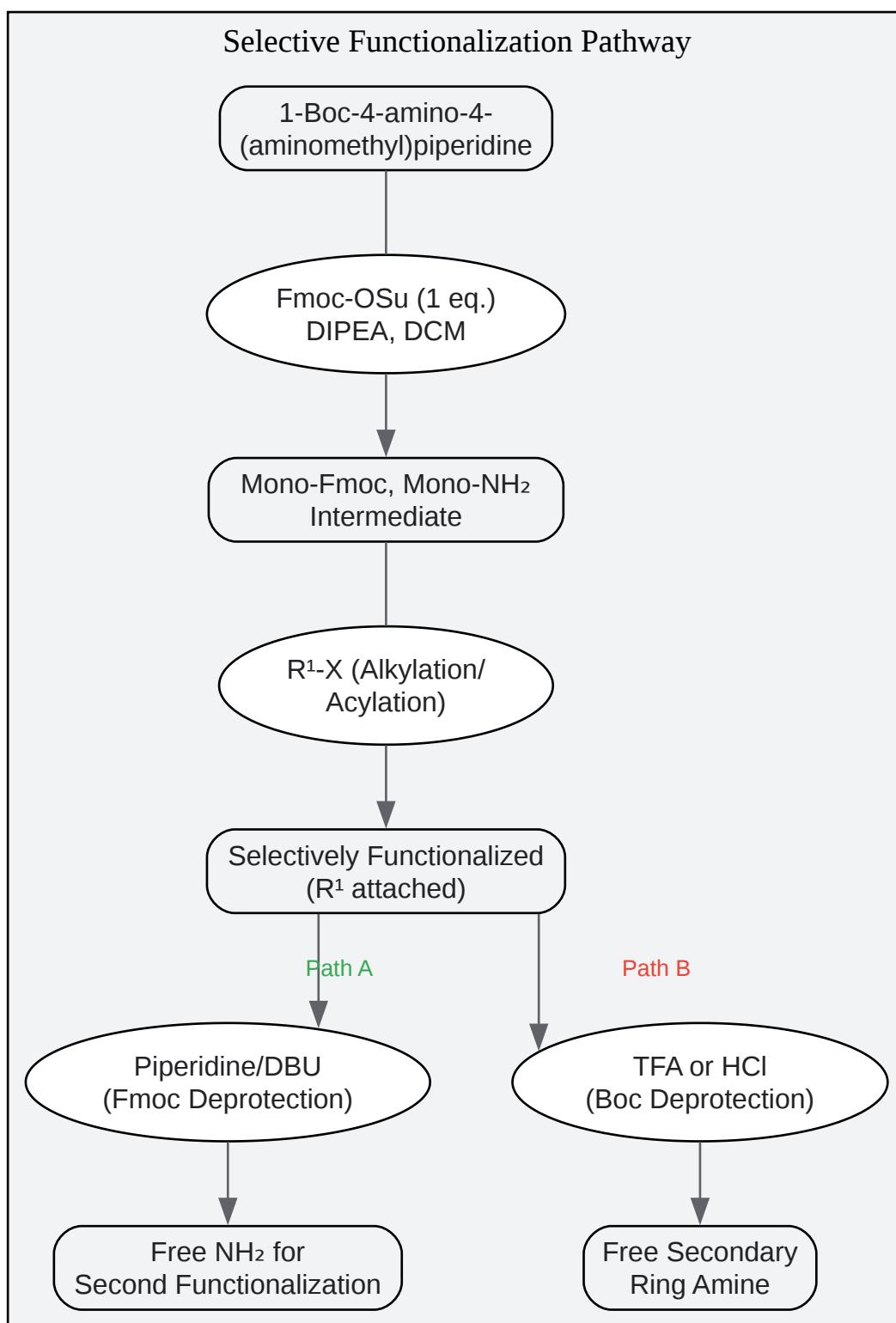
Reactivity and Strategic Functionalization

The synthetic utility of 1-Boc-4-amino-4-(aminomethyl)piperidine lies in the differential reactivity of its three nitrogen atoms. This allows for a hierarchical approach to building molecular complexity.

- N1 (Ring Nitrogen): Protected by the acid-labile Boc group. It is unreactive to most nucleophilic and basic conditions, serving as a stable anchor during initial synthetic steps. [11] Deprotection with strong acids like trifluoroacetic acid (TFA) or HCl in dioxane reveals a secondary amine, ready for late-stage modification.
- N4 & N4' (Exocyclic Primary Amines): These two primary amines are the primary sites of nucleophilic reactivity. While electronically similar, their steric environments are slightly different, which can be exploited for selective reactions under carefully controlled conditions (e.g., low temperature, slow addition of reagents). However, for robust selectivity, a protection-deprotection strategy is superior.

Orthogonal Protection Workflow

To achieve selective functionalization, one of the primary amines can be protected with a group that is stable to the conditions used to remove the Boc group, and vice-versa. The Fmoc (fluorenylmethyloxycarbonyl) group, which is base-labile, is an ideal orthogonal partner to the acid-labile Boc group.



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Caption: Orthogonal protection strategy for selective modification.

Applications in Drug Discovery

The piperidine scaffold is a cornerstone of therapeutics targeting the central nervous system (CNS), cancer, and infectious diseases.^[1] The unique gem-diamino motif of 1-Boc-4-amino-4-(aminomethyl)piperidine makes it an exceptionally powerful building block for introducing specific pharmacophoric features.

Role as a Versatile Building Block

This compound serves as a precursor or key intermediate in the synthesis of a wide range of bioactive molecules.^{[5][12]} Its utility has been demonstrated in the development of various protein agonists and antagonists.^[13]

Therapeutic Area	Application & Rationale	Example Drug Classes
Oncology	<p>The diamino motif can act as a potent hydrogen bond donor or a chelation point for metal-dependent enzymes. The piperidine core provides a rigid scaffold to orient functional groups for optimal binding in kinase active sites.</p>	<p>Kinesin Spindle Protein Inhibitors[13], Pim-1 Kinase Inhibitors[13]</p>
Metabolic Disease	<p>The structure can be elaborated to mimic endogenous ligands, enabling the design of agonists for GPCRs involved in metabolic regulation. The primary amines are key handles for adding side chains that improve potency and oral bioavailability.</p>	<p>GPR119 Agonists (Antidiabetic)[13]</p>
Infectious Disease	<p>The basic nitrogen centers are crucial for interacting with acidic residues in viral or bacterial enzymes, such as proteases. The scaffold allows for the creation of non-peptidic mimics with improved stability.</p>	<p>Aspartic Acid Protease Inhibitors (e.g., for HIV)[13]</p>
Neuroscience	<p>The piperidine ring is a classic component of CNS drugs, facilitating blood-brain barrier penetration. The diamino functionality can be used to target receptors or transporters that require specific polar interactions.</p>	<p>Analgesics, Antipsychotics[14]</p>

Representative Experimental Protocol: Selective Mono-Acylation

This protocol describes a self-validating system for the selective acylation of one primary amine on the 1-Boc-4-amino-4-(aminomethyl)piperidine scaffold.

Objective: To synthesize N-((1-(tert-butoxycarbonyl)-4-aminopiperidin-4-yl)methyl)acetamide.

Materials:

- 1-Boc-4-amino-4-(aminomethyl)piperidine (1.0 eq)
- Acetic Anhydride (Ac_2O) (0.95 eq)
- Triethylamine (TEA) (1.1 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate/Methanol/Triethylamine solvent system

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (N_2 or Ar), add 1-Boc-4-amino-4-(aminomethyl)piperidine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
- **Cooling:** Cool the solution to -20 °C in an appropriate cooling bath. Causality: Lowering the temperature reduces the reaction rate, enhancing the kinetic selectivity for the sterically more accessible aminomethyl group over the C4-amino group.

- **Reagent Addition:** In a separate flask, prepare a solution of acetic anhydride (0.95 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30 minutes using a syringe pump. **Causality:** Slow, substoichiometric addition of the acylating agent is critical to minimize di-acylation.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at -20 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of starting material and the formation of the mono-acylated product versus the di-acylated byproduct.
- **Quenching:** Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
- **Workup:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of methanol in ethyl acetate containing 0.5% triethylamine. **Causality:** The addition of a small amount of base (TEA) to the eluent prevents the basic amine products from streaking on the acidic silica gel, leading to better separation.
- **Characterization:** Combine the pure fractions and concentrate to yield the desired product. Confirm its identity and purity via ¹H NMR, ¹³C NMR, and HRMS.

Safety and Handling

Proper handling of chemical reagents is essential for laboratory safety.

- **Hazards:** As an amine-containing compound, 1-Boc-4-amino-4-(aminomethyl)piperidine should be treated as a potential corrosive and irritant. It may cause skin burns and serious eye damage.[6][15]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4][6] Work in a well-ventilated fume hood.

- Storage: Store the compound in a tightly sealed container in a cool, dry place. For long-term stability, storage at 0-8 °C is recommended.[16]

Conclusion

1-Boc-4-amino-4-(aminomethyl)piperidine is more than a simple building block; it is a strategic tool for medicinal chemists. Its unique gem-diamino structure, coupled with an orthogonal protection strategy, provides a reliable and versatile entry point for creating molecules with significant structural complexity and precise three-dimensional architecture. By mastering its synthesis and reactivity, researchers can significantly expand their chemical space and accelerate the discovery of novel therapeutics to address pressing medical needs.

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